molecular formula C10H10AgN5O5S B14567858 silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate CAS No. 61567-34-8

silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate

Cat. No.: B14567858
CAS No.: 61567-34-8
M. Wt: 420.15 g/mol
InChI Key: XQHFZFJWUAYQJY-UHFFFAOYSA-N
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Description

Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate is a compound with the molecular formula C10H10AgN5O5S. It is a coordination complex that includes silver, a pyrimidinyl group, and a sulfonamido linkage on an aniline (amino-benzene) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate typically involves the coordination of silver ions with 4-amino-N-pyrimidin-2-ylbenzenesulfonamide. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the coordination process . The reaction can be represented as follows:

[ \text{4-amino-N-pyrimidin-2-ylbenzenesulfonamide} + \text{AgNO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver .

Mechanism of Action

The mechanism of action of silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death . The compound may also interfere with DNA replication and other essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate is unique due to its specific coordination structure, which imparts distinct chemical and biological properties. Its combination of silver with a sulfonamide group enhances its antimicrobial activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

61567-34-8

Molecular Formula

C10H10AgN5O5S

Molecular Weight

420.15 g/mol

IUPAC Name

silver;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;nitrate

InChI

InChI=1S/C10H10N4O2S.Ag.NO3/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;;2-1(3)4/h1-7H,11H2,(H,12,13,14);;/q;+1;-1

InChI Key

XQHFZFJWUAYQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[N+](=O)([O-])[O-].[Ag+]

Origin of Product

United States

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